molecular formula C27H31ClN4O3 B10826741 (R)-2-3-(1-(Acenaphthen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl-N-methylacetamide hydrochloride hydrate CAS No. 1215859-92-9

(R)-2-3-(1-(Acenaphthen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl-N-methylacetamide hydrochloride hydrate

Cat. No.: B10826741
CAS No.: 1215859-92-9
M. Wt: 495.0 g/mol
InChI Key: NZSPJWUQIIWTKM-PPLJNSMQSA-N
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Description

MT-7716 is a novel selective nonpeptidergic nociceptin receptor agonist. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of alcoholism. MT-7716 has shown high affinity for human nociceptin receptors and has demonstrated efficacy in reducing alcohol intake and seeking behavior in preclinical studies .

Preparation Methods

MT-7716, chemically known as ®-2-3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl-N-methylacetamide hydrochloride hydrate, is synthesized through a multi-step process. The synthetic route involves the preparation of the acenaphthene derivative, followed by its reaction with piperidine and subsequent formation of the benzimidazole ring. The final product is obtained as a hydrochloride hydrate .

Chemical Reactions Analysis

MT-7716 undergoes various chemical reactions, including:

    Oxidation: MT-7716 can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: MT-7716 can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: MT-7716 serves as a valuable tool in studying nociceptin receptor interactions and signaling pathways.

    Biology: It is used to investigate the role of nociceptin receptors in various biological processes, including pain modulation and stress response.

    Medicine: MT-7716 has shown promise as a therapeutic agent for treating alcoholism, reducing alcohol intake, and preventing relapse. It has also been studied for its potential in treating anxiety and other neuropsychiatric disorders.

    Industry: MT-7716’s unique properties make it a potential candidate for developing new drugs targeting nociceptin receptors .

Mechanism of Action

MT-7716 exerts its effects by selectively binding to nociceptin receptors, also known as opioid receptor-like 1 receptors. Upon binding, MT-7716 stimulates GTPγS binding, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, particularly gamma-aminobutyric acid (GABA), in the central amygdala. By decreasing GABA release, MT-7716 reduces alcohol intake and seeking behavior, as well as anxiety-like responses associated with alcohol withdrawal .

Comparison with Similar Compounds

MT-7716 is unique compared to other nociceptin receptor agonists due to its high affinity and selectivity for nociceptin receptors. Similar compounds include:

MT-7716’s unique chemical structure and high selectivity make it a promising candidate for further research and development in the field of neuropsychopharmacology.

Properties

CAS No.

1215859-92-9

Molecular Formula

C27H31ClN4O3

Molecular Weight

495.0 g/mol

IUPAC Name

2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrate;hydrochloride

InChI

InChI=1S/C27H28N4O2.ClH.H2O/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19;;/h2-11,20,24H,12-17H2,1H3,(H,28,32);1H;1H2/t24-;;/m1../s1

InChI Key

NZSPJWUQIIWTKM-PPLJNSMQSA-N

Isomeric SMILES

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)[C@@H]4CC5=CC=CC6=C5C4=CC=C6.O.Cl

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)C4CC5=CC=CC6=C5C4=CC=C6.O.Cl

Origin of Product

United States

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